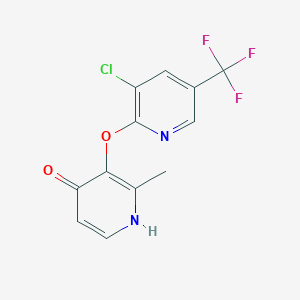
3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone” is a complex organic molecule. It contains a pyridinone ring, which is a type of heterocyclic compound. The molecule also has a trifluoromethyl group attached to a pyridine ring, which is another type of heterocycle .
Molecular Structure Analysis
The molecule contains a pyridinone ring and a pyridine ring connected by an oxygen atom. The pyridinone ring has a methyl group attached to it. The pyridine ring has a trifluoromethyl group and a chlorine atom attached to it .科学的研究の応用
Synthesis and Coordination Compounds
3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone is utilized in the synthesis of various coordination compounds, contributing to the field of inorganic chemistry. For instance, it plays a role in the creation of aluminum, gallium, and indium complexes featuring 1-aryl-3-hydroxy-2-methyl-4-pyridinones. These complexes have been extensively characterized, revealing insights into their structure and bonding through techniques such as n-octanol/water partitioning, potentiometry, and single-crystal X-ray diffraction (Zaihui Zhang, S. Rettig, C. Orvig, 1991).
Environmental and Mechanistic Implications
The compound also finds application in environmental science and catalysis. For example, it is involved in the oxidation processes mediated by methane monooxygenase from Methylosinus trichosporium OB3b, which can oxidize various chlorinated, fluorinated, and brominated alkenes. This ability has significant environmental implications, particularly in the degradation of groundwater contaminants like trichloroethylene. The efficiency and specificity of these oxidation reactions have been attributed to the enzyme's interaction with electron-deficient activated oxygen within its active site, offering valuable insights into the mechanistic aspects of biocatalysis (B. Fox, J. Borneman, L. Wackett, J. Lipscomb, 1990).
Material Science and Photonic Applications
In the realm of material science and photonics, derivatives of this compound have been investigated for their potential in creating advanced materials. For instance, pyridine derivatives have been studied for their thermal, structural, optical, and diode characteristics. These studies involve the fabrication of heterojunctions on substrates and the examination of their diode ideality factor, barrier height, and response to light, which could pave the way for new photosensor technologies (Zedan, El-Taweel, El-Menyawy, 2020).
Thermodynamic and Transport Properties
Moreover, the thermodynamic and transport properties of pyridinium-based ionic liquids containing derivatives of this compound have been a subject of combined experimental and molecular dynamics studies. These studies aim to understand the dynamics, density, compressibility, expansivity, and heat capacities of these ionic liquids, contributing valuable data for their potential applications in various industrial processes (C. Cadena, Qi Zhao, R. Snurr, E. Maginn, 2006).
特性
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O2/c1-6-10(9(19)2-3-17-6)20-11-8(13)4-7(5-18-11)12(14,15)16/h2-5H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUYAJTYYDXIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
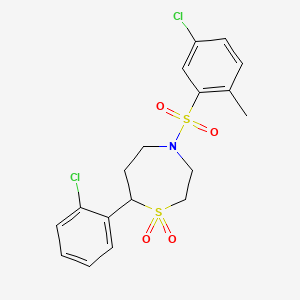
![N-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2876731.png)
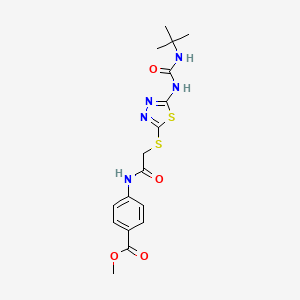
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2876735.png)
![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2876736.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2876739.png)

![4-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2876743.png)
![3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea](/img/structure/B2876744.png)
![N-(2,5-difluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2876747.png)
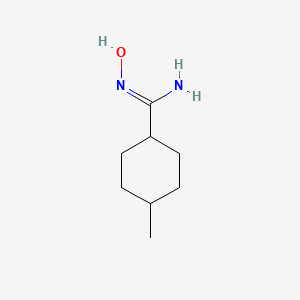
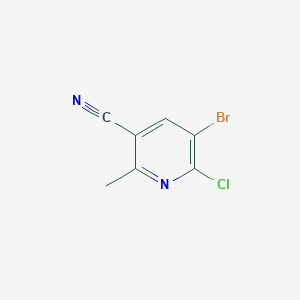
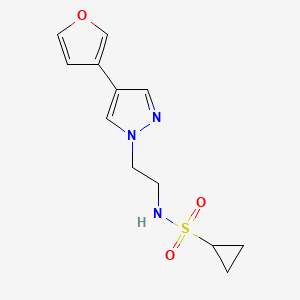
![N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]but-2-ynamide](/img/structure/B2876753.png)
